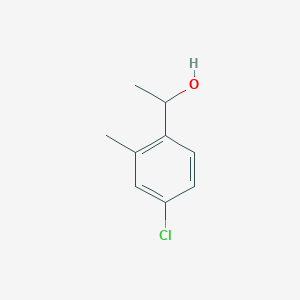

1-(4-Chloro-2-methylphenyl)ethanol

Description

1-(4-Chloro-2-methylphenyl)ethanol is a substituted ethanol derivative featuring a 4-chloro-2-methylphenyl group attached to the ethanol backbone. Its molecular formula is C₉H₁₁ClO, with a molecular weight of 170.63 g/mol . The compound’s SMILES notation is CC(C1=CC(=C(C=C1)Cl)C)O, and its InChI identifier is InChI=1S/C9H11ClO/c1-6-5-7(10)3-4-8(6)9(2)11/h3-5,9,11H,1-2H3 . Key physical properties include predicted collision cross-section (CCS) values for various adducts, such as 132.6 Ų for [M+H]⁺ and 135.0 Ų for [M-H]⁻, as determined via computational analysis .

Properties

IUPAC Name |

1-(4-chloro-2-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVXPUZKBJRRKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-Chloro-2-methylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of 1-(4-Chloro-2-methylphenyl)ethanol may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone under hydrogen gas pressure.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-methylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(4-Chloro-2-methylphenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: As mentioned earlier, the reduction of the corresponding ketone yields 1-(4-Chloro-2-methylphenyl)ethanol.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed:

Oxidation: 1-(4-Chloro-2-methylphenyl)ethanone.

Reduction: 1-(4-Chloro-2-methylphenyl)ethanol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(4-Chloro-2-methylphenyl)ethanol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: The compound finds applications in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which 1-(4-Chloro-2-methylphenyl)ethanol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways or signaling cascades. The exact molecular targets and pathways involved vary based on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares 1-(4-Chloro-2-methylphenyl)ethanol with structurally related ethanol derivatives, focusing on molecular features, synthesis, physicochemical properties, and applications.

Structural Analogues

Key Observations :

- Halogen Diversity: Fluorine in (R)-2-Chloro-1-(4-fluorophenyl)ethanol enhances electronegativity, altering polarity and hydrogen-bonding capacity versus chlorine-containing analogues .

- Chirality: Compounds like (R)-2-Chloro-1-(4-fluorophenyl)ethanol exhibit stereochemical complexity, which is absent in the non-chiral target compound .

Physicochemical Properties

Notes:

- Collision cross-section data (e.g., CCS = 132.6 Ų for [M+H]⁺) suggest compact adduct formation, which may influence mass spectrometry-based detection .

Biological Activity

1-(4-Chloro-2-methylphenyl)ethanol is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal domains. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(4-Chloro-2-methylphenyl)ethanol, with the molecular formula C9H11ClO, features a chlorine atom at the para position and a methyl group at the meta position of the phenyl ring. This substitution pattern is believed to significantly influence its biological activity. The compound is structurally similar to p-chlorocresol, a known disinfectant, which suggests it may also exhibit notable antimicrobial properties.

Antimicrobial Properties

Research indicates that 1-(4-Chloro-2-methylphenyl)ethanol exhibits significant antimicrobial activity against a variety of microbial strains. Its mechanism of action is primarily attributed to its ability to interact with microbial cell membranes, leading to cell disruption and death. The presence of the chlorine atom enhances lipophilicity, facilitating membrane penetration.

Comparative Analysis of Antimicrobial Activity

To illustrate the unique properties of 1-(4-Chloro-2-methylphenyl)ethanol, a comparison with structurally similar compounds is essential:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)ethanol | Lacks methyl group | Limited antimicrobial activity |

| 1-(3-Methylphenyl)ethanol | Methyl group at different position | Moderate antimicrobial activity |

| 1-(4-Chloro-3-methylphenyl)ethanone | Ketone analog | Different reactivity; potential for different applications |

This table highlights how the presence of both chlorine and methyl substituents on the phenyl ring in 1-(4-Chloro-2-methylphenyl)ethanol confers distinct chemical and biological properties compared to its analogs.

The compound likely operates through multiple pathways:

- Membrane Interaction : The lipophilic nature due to the chlorine atom allows for effective penetration into microbial membranes.

- Metabolic Interference : It may disrupt metabolic pathways within microbial cells, leading to cell death.

The structural similarity to p-chlorocresol suggests that 1-(4-Chloro-2-methylphenyl)ethanol could exert similar effects on microbial cells, potentially affecting both gram-positive and gram-negative bacteria as well as fungi.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to 1-(4-Chloro-2-methylphenyl)ethanol:

- Antimicrobial Screening : A study demonstrated that compounds with similar aromatic structures often show broad-spectrum antimicrobial properties. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as ≤0.25 μg/mL against various pathogens, indicating strong efficacy .

- Enzyme Inhibition : Another research effort highlighted that certain derivatives exhibited enzyme inhibition alongside antimicrobial activity, suggesting potential dual therapeutic roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.